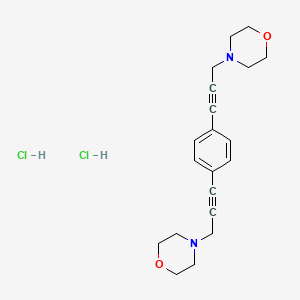![molecular formula C19H16ClNO2 B5311107 2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5311107.png)
2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline, also known as DMQX, is a synthetic compound that has been widely studied for its effects on the central nervous system. DMQX is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA subtype. This compound has been used extensively in scientific research to investigate the role of glutamate receptors in neuronal signaling and the potential therapeutic applications of AMPA receptor antagonists.
作用機序
2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline acts as a competitive antagonist of the AMPA subtype of glutamate receptors. By binding to the receptor, 2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline prevents the binding of glutamate and blocks the flow of ions through the receptor. This results in a decrease in excitatory neurotransmission and a reduction in neuronal activity.
Biochemical and Physiological Effects:
2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline has been shown to have a number of biochemical and physiological effects. In animal studies, 2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline has been shown to reduce seizure activity and protect against excitotoxicity, which is a process that can lead to neuronal damage and death. 2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
実験室実験の利点と制限
2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline is a useful tool for investigating the role of AMPA receptors in neuronal signaling and the potential therapeutic applications of AMPA receptor antagonists. However, there are some limitations to its use in laboratory experiments. 2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline is a potent antagonist of AMPA receptors, but it does not selectively target this receptor subtype. It also has a relatively short half-life, which can make it difficult to use in some experimental designs.
将来の方向性
There are many future directions for research on 2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline and its potential therapeutic applications. One area of interest is the use of 2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline as a neuroprotective agent in conditions such as stroke and traumatic brain injury. Another area of interest is the development of more selective AMPA receptor antagonists that can be used to target specific subtypes of the receptor. Overall, 2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline is a valuable tool for investigating the role of glutamate receptors in neuronal signaling and has the potential to lead to the development of new therapies for neurological disorders.
合成法
The synthesis of 2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline involves several steps, including the condensation of 3-chloro-4,5-dimethoxybenzaldehyde with ethyl cyanoacetate to form 3-chloro-4,5-dimethoxyphenylacrylic acid ethyl ester. This intermediate is then reacted with 2-aminobenzonitrile to form 2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline. The synthesis of 2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline has been optimized to produce high yields and purity, allowing for its use in scientific research.
科学的研究の応用
2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline has been used extensively in scientific research to investigate the role of glutamate receptors in neuronal signaling. Specifically, 2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline has been used to study the function of AMPA receptors, which are involved in excitatory neurotransmission. AMPA receptors are widely distributed throughout the central nervous system and play a critical role in synaptic plasticity and learning and memory.
特性
IUPAC Name |
2-[(E)-2-(3-chloro-4,5-dimethoxyphenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-22-18-12-13(11-16(20)19(18)23-2)7-9-15-10-8-14-5-3-4-6-17(14)21-15/h3-12H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXHWYSYWOGYTQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC2=NC3=CC=CC=C3C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C2=NC3=CC=CC=C3C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3,4-dichlorobenzyl)piperazine](/img/structure/B5311040.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]acetamide](/img/structure/B5311047.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B5311063.png)
![4-(cyclopropylmethyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5311068.png)
![2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5311091.png)
![5-{[1-(2,6-difluorobenzyl)-4-piperidinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5311095.png)
![3-(2,6-dichlorophenyl)-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5311115.png)

![2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)benzoic acid](/img/structure/B5311132.png)
![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5311139.png)
![4-(4-ethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5311140.png)
![5-ethyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5311146.png)
![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5311147.png)
